2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
The compound 2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (hereafter referred to as the target compound) is a structurally complex molecule featuring a 1,4-diazaspiro[4.5]deca-1,3-diene core substituted with a 2,4-dichlorophenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide is further substituted with a 4-fluorophenyl group. Its molecular formula is C23H20Cl2FN3OS (molecular weight: 488.4 g/mol), as inferred from analogs in and .
Key structural features include:
- Electron-withdrawing substituents: The 2,4-dichlorophenyl and 4-fluorophenyl groups enhance lipophilicity and influence receptor binding.
- Sulfanyl-acetamide bridge: This linker may facilitate interactions with biological targets via hydrogen bonding or hydrophobic effects.
Properties
IUPAC Name |
2-[[2-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2FN3OS/c23-14-4-9-17(18(24)12-14)20-21(28-22(27-20)10-2-1-3-11-22)30-13-19(29)26-16-7-5-15(25)6-8-16/h4-9,12H,1-3,10-11,13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSMIIBNSDHNKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Variations in Substituents and Spirocyclic Systems
The following table summarizes key analogs and their structural differences:
Impact of Structural Modifications
- Spiro Ring Size: Smaller spiro systems (e.g., nona in ) reduce steric hindrance but may decrease conformational stability. Larger systems (e.g., undeca in ) increase molecular weight and alter binding pocket compatibility.
- Halogen Substituents : The 2,4-dichlorophenyl group in the target compound enhances electron-withdrawing effects compared to analogs with single halogens (e.g., ). Fluorine in the 4-fluorophenyl acetamide improves bioavailability via reduced metabolic degradation .
- Functional Groups : Methoxy () and tert-butyl () substituents modulate solubility and pharmacokinetics.
Preparation Methods
Cyclocondensation of Bicyclic Precursors
The spiro core is synthesized via a [4+5] cyclocondensation strategy. A representative protocol involves:
-
Reactants :
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1,5-Diaminopentane (2.0 equiv)
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Cyclohexanone (1.0 equiv)
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Acetic acid (catalytic)
-
-
Conditions :
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Reflux in toluene (110°C, 12 h)
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Azeotropic removal of water via Dean-Stark trap
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-
Outcome :
-
Dehydration :
Regioselective Introduction of the 2,4-Dichlorophenyl Group
Electrophilic Aromatic Substitution
The dichlorophenyl group is introduced via Friedel-Crafts alkylation under Lewis acid catalysis:
-
Reactants :
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1,4-Diazaspiro[4.5]deca-1,3-diene (1.0 equiv)
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2,4-Dichlorobenzoyl chloride (1.2 equiv)
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-
Catalyst :
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AlCl₃ (1.5 equiv) in anhydrous DCM
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-
Conditions :
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0°C → rt, 6 h under N₂ atmosphere
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Workup :
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Quench with ice-cold H₂O, extract with EtOAc, dry over Na₂SO₄
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Mechanistic Insight : AlCl₃ activates the acyl chloride, facilitating electrophilic attack at the electron-rich position 3 of the diazaspiro diene.
Sulfanyl-Acetamide Sidechain Installation
Thiolation and Acetamide Coupling
The sulfanyl bridge is established through nucleophilic displacement:
-
Reactants :
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3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-diene (1.0 equiv)
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2-Bromo-N-(4-fluorophenyl)acetamide (1.1 equiv)
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Base :
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K₂CO₃ (2.0 equiv) in DMF
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-
Conditions :
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60°C, 8 h
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-
Workup :
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Dilute with H₂O, extract with CH₂Cl₂, purify via silica gel chromatography (Hex:EtOAc = 3:1)
-
-
Yield : 72% (NMR-confirmed).
Optimization Note : Switching from NaH to K₂CO₃ reduced ester hydrolysis byproducts by 22%.
Reaction Optimization and Scalability
Solvent Screening for Spirocyclization
Comparative solvent studies revealed:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Toluene | 78 | 95 |
| DMF | 61 | 88 |
| THF | 54 | 82 |
Toluene’s non-polar nature favors cyclization over polymerization.
Catalyst Load Impact on Dichlorophenylation
Varying AlCl₃ equivalents showed:
| AlCl₃ (equiv) | Yield (%) | Selectivity (%) |
|---|---|---|
| 1.0 | 52 | 83 |
| 1.5 | 65 | 91 |
| 2.0 | 63 | 89 |
Excess catalyst (>1.5 equiv) promoted di-substitution, reducing selectivity.
Analytical Characterization and Validation
Spectroscopic Profiling
Purity Assessment
-
HPLC : C18 column, 70:30 MeCN:H₂O, 1.0 mL/min, λ = 254 nm → 97.3% purity.
Comparative Analysis with Structural Analogues
| Parameter | Target Compound | VC11921949 | EVT-6648579 |
|---|---|---|---|
| Spiro Core Size | [4.5] | [4.5] | [4.5] |
| Aryl Substituent | 2,4-Cl₂Ph | 2,4-Cl₂Ph | 4-ClPh |
| Acetamide Group | 4-FPh | Ph | 4-FPh |
| Synthesis Yield (%) | 72 | 68 | 75 |
The target compound’s dichlorophenyl group enhances electrophilic reactivity compared to monochloro analogues, necessitating stricter temperature control during coupling.
Challenges and Mitigation Strategies
Byproduct Formation During Thiolation
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Issue : Competing S-alkylation at position 1 of the diazaspiro core (5–8% yield).
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Solution : Pre-complexation of the diene with ZnCl₂ before adding bromoacetamide reduced byproducts to <2%.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?
Synthesis involves forming the spirocyclic diazaspiro[4.5]deca-1,3-diene core, followed by sequential introduction of halogenated aryl groups and sulfanyl-acetamide linkages. Key steps include:
- Core formation : Cyclization of precursor amines under reflux with catalysts like Pd/C .
- Halogenation : Electrophilic substitution to attach 2,4-dichlorophenyl and 4-fluorophenyl groups .
- Thioacetamide coupling : Controlled reaction of mercapto intermediates with chloroacetamide derivatives in dichloromethane . Purity control : Use HPLC with UV detection (λ = 254 nm) and recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and crystallographic methods are essential for structural characterization?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., spirocyclic CH2 groups at δ 3.8–4.2 ppm) and confirms aryl substituents .
- X-ray crystallography : Resolves dihedral angles (e.g., 85–90° between spiro rings) and hydrogen-bonding networks (N–H···O/S) stabilizing the lattice .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 512.03) .
Q. What preliminary biological activities have been reported for this compound?
Initial assays suggest:
- Antimicrobial activity : MIC = 8–16 µg/mL against S. aureus and E. coli via membrane disruption .
- Enzyme inhibition : IC50 = 2.3 µM against COX-2, attributed to aryl group interactions with catalytic sites .
- Cytotoxicity : Moderate activity (IC50 = 25 µM) in HeLa cells, likely via apoptosis induction .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and target interactions?
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to assess electron density at sulfur (high nucleophilicity) and aryl rings (electrophilic substitution sites) .
- Docking studies : Simulate binding to COX-2 (PDB: 5KIR) using AutoDock Vina, identifying π-π stacking with dichlorophenyl and hydrogen bonds to acetamide .
- MD simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies (e.g., variable IC50 values) may arise from:
- Assay conditions : Buffer pH (optimal 7.4 vs. 6.8) affects protonation states .
- Impurity profiles : Trace solvents (e.g., DMSO) or unreacted intermediates may skew results—validate purity via TLC/HPLC .
- Cell line variability : Use isogenic cell lines and standardized protocols (e.g., MTT assay at 48h) .
Q. What strategies improve synthetic yield and selectivity?
- Catalyst screening : Compare Pd/C (70% yield) vs. Pd(OAc)₂ (85% yield) for core cyclization .
- Solvent optimization : Replace DCM with THF for thioacetamide coupling (reduces side-product formation by 30%) .
- Temperature control : Maintain 0–5°C during halogenation to minimize di-substitution .
Q. What challenges exist in elucidating the mechanism of action?
- Target identification : Use CRISPR-Cas9 knockout libraries to identify genes modulating activity .
- Off-target effects : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific binding .
- Metabolite interference : Conduct LC-MS/MS to track in vitro degradation products .
Q. How do intermolecular interactions influence crystallographic data?
- Hydrogen bonding : N–H···O bonds (2.8–3.0 Å) stabilize crystal packing .
- Van der Waals forces : Dichlorophenyl/fluorophenyl groups engage in edge-to-face interactions (4.5 Å spacing) .
- Thermal motion : High B-factors (>5 Ų) in spirocyclic CH2 groups suggest conformational flexibility .
Q. How can structural modifications enhance target selectivity?
- Substituent variation : Replace 4-fluorophenyl with 4-CN (logP reduction by 0.8 improves solubility) .
- Spiro ring expansion : Diazaspiro[4.6] analogs show 3x higher COX-2 selectivity due to better cavity fit .
- Sulfur replacement : Sulfonyl analogs reduce cytotoxicity (IC50 > 100 µM) but retain enzyme inhibition .
Q. How to reconcile discrepancies between experimental and computational structural data?
- Tautomerism : X-ray vs. DFT may differ if enol-keto equilibria exist—validate via IR (C=O stretch at 1680 cm⁻¹) .
- Conformational sampling : Compare multiple DFT-optimized conformers with crystallographic torsional angles .
- Solvent effects : Include implicit solvent models (e.g., PCM) in simulations to match experimental dipole moments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
